molecular formula C9H17NO3 B3108803 Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate CAS No. 168893-01-4

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate

Cat. No.: B3108803
CAS No.: 168893-01-4
M. Wt: 187.24 g/mol
InChI Key: SDWXAXIOTZZVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate is an organic compound that features a cyclohexyl ring with an amino group and a methoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate typically involves the reaction of 4-aminocyclohexanol with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-aminocyclohexanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Antithrombotic Therapy

Methyl 2-{[(1R,4R)-4-aminocyclohexyl]oxy}acetate is primarily noted for its role as a selective inhibitor of Factor XIIa. This enzyme is part of the intrinsic pathway of blood coagulation and is implicated in thrombus formation. The inhibition of Factor XIIa can lead to:

  • Reduced Thrombogenicity : By preventing the activation of the coagulation cascade, this compound may help in reducing the risk of thrombosis and related conditions such as myocardial infarction and stroke .
  • Therapeutic Compositions : Formulations containing this compound can be combined with other anticoagulants or antiplatelet agents to enhance therapeutic efficacy against thrombotic disorders .

Treatment of Inflammatory Disorders

Research has indicated that compounds similar to this compound may also exhibit anti-inflammatory properties. This could make them useful in treating conditions characterized by excessive inflammation, such as:

  • Diabetic Retinopathy : The compound may have potential applications in managing complications associated with diabetes by mitigating inflammatory responses .

Case Study 1: Factor XIIa Inhibition

A study published in the Journal of Thrombosis and Haemostasis highlighted the effectiveness of selective Factor XIIa inhibitors in preclinical models. This compound was tested for its ability to prevent thrombus formation without significantly increasing bleeding risk, which is a common side effect of traditional anticoagulants .

Case Study 2: Combination Therapies

In another investigation, researchers explored the use of this compound in combination with other therapeutic agents for enhanced efficacy against thrombotic events. This approach aims to utilize the compound's unique mechanism of action while minimizing adverse effects associated with more potent anticoagulants .

Mechanism of Action

The mechanism of action of Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(1r,4r)-4-hydroxycyclohexyl]oxy}acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 2-{[(1r,4r)-4-methylcyclohexyl]oxy}acetate: Similar structure but with a methyl group instead of an amino group.

Biological Activity

Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate, a compound with the molecular formula C9_9H17_{17}NO2_2 and CAS number 76308-27-5, has garnered interest in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

Overview of this compound

This compound features a cyclohexyl ring substituted with an amino group and a methoxyacetate moiety. Its synthesis typically involves the nucleophilic substitution reaction between 4-aminocyclohexanol and methyl chloroacetate under basic conditions, yielding the ester linkage essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The specific pathways engaged can vary depending on the context of its application in medicinal chemistry. For instance, it may act as a modulator for certain receptors involved in neurological or inflammatory processes .

Pharmacological Applications

Research indicates that this compound may have potential applications in treating various conditions due to its structural properties. Notably:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
  • Cytotoxic Effects : Investigations into related compounds have shown significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored for anticancer drug development .

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus0.5 - 8 μg/mL
AntimicrobialMycobacterium abscessus4 - 8 μg/mL
CytotoxicityMDA-MB-231 (Breast Cancer)IC50 = 0.126 μM
CytotoxicityNon-cancer MCF10AIC50 = >20 μM

Case Study: Anticancer Properties

A study focusing on the anticancer properties of cyclohexylamine derivatives revealed that compounds structurally related to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The observed selectivity index was notably high, suggesting a promising therapeutic window for further investigation .

Properties

IUPAC Name

methyl 2-(4-aminocyclohexyl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h7-8H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXAXIOTZZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate
Reactant of Route 6
Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.